molecular formula C21H16N2O5 B2556029 (E)-methyl 2-(5-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate CAS No. 847178-41-0

(E)-methyl 2-(5-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate

Cat. No.: B2556029
CAS No.: 847178-41-0
M. Wt: 376.368
InChI Key: SLSIFYVLHUWLEZ-SDNWHVSQSA-N
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Description

(E)-methyl 2-(5-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate is a useful research compound. Its molecular formula is C21H16N2O5 and its molecular weight is 376.368. The purity is usually 95%.
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Biological Activity

(E)-methyl 2-(5-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate, with the CAS number 847178-41-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.

Structural Characteristics

The molecular formula of this compound is C21H16N2O5, with a molecular weight of 376.368 g/mol. The compound features multiple functional groups, including a furan ring and a cyano group, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the Knoevenagel condensation reaction, which is a common method for forming carbon-carbon double bonds between aldehydes and active methylene compounds. The reaction conditions and catalysts can significantly influence the yield and purity of the final product .

Antimicrobial Activity

Recent studies have indicated that compounds containing furan and cyano groups exhibit notable antimicrobial properties. For instance, derivatives similar to (E)-methyl 2-(5-(2-cyano...) have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Antitumor Activity

The compound's structure suggests potential antitumor activity due to its ability to interact with cellular pathways involved in cancer progression. Studies have indicated that furan derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways. The specific mechanisms through which (E)-methyl 2-(5-(2-cyano...) exerts its effects are still under investigation, but preliminary results show promise in targeting tumor growth .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research has highlighted its ability to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders and cancers. The IC50 values for related compounds suggest that modifications in the furan structure can enhance inhibitory activity, making it a candidate for further development as a therapeutic agent .

Case Studies

Several case studies have explored the biological activity of furan-containing compounds similar to (E)-methyl 2-(5-(2-cyano...). For example:

  • Antimicrobial Efficacy : A study conducted on a series of furan derivatives showed that compounds with specific substitutions exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    CompoundMIC (μg/mL)Target Bacteria
    Compound A3.12S. aureus
    Compound B6.25E. coli
    Compound C12.5Pseudomonas aeruginosa
  • Antitumor Effects : In vitro studies demonstrated that certain furan derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis.
    CompoundCell LineIC50 (μM)
    Compound DMCF715
    Compound EMDA-MB-23110

Properties

IUPAC Name

methyl 2-[5-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-26-21(25)18-7-3-2-6-17(18)19-9-8-15(28-19)11-14(12-22)20(24)23-13-16-5-4-10-27-16/h2-11H,13H2,1H3,(H,23,24)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSIFYVLHUWLEZ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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